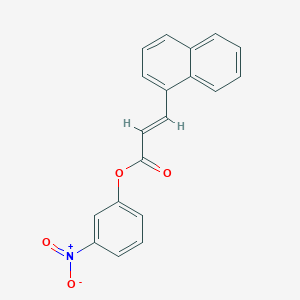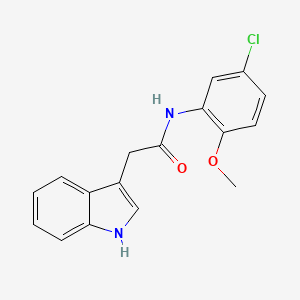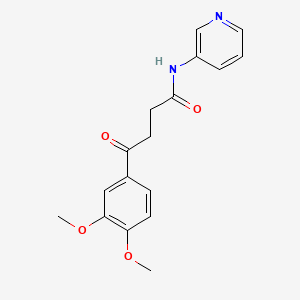
N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, differentiation, and survival. N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in many cellular processes. N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of angiogenesis, modulation of neurotransmitter release, and modulation of immune responses. N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide in lab experiments is its high potency and selectivity. N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one of the limitations of using N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide. One area of interest is the development of N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide-based immunotherapy for cancer treatment. Another area of interest is the investigation of N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide's potential as a neuroprotective agent in neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide and to identify potential drug targets for N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide-based therapies.
合成法
N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 3-chloroperoxybenzoic acid to form 4-chlorophenol-3-chlorobenzoate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form N-hydroxy-4-chlorophenyl-3-chlorobenzamide. Finally, N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide is obtained through the reaction of N-hydroxy-4-chlorophenyl-3-chlorobenzamide with 2-(4-chlorophenoxy)acetic acid.
科学的研究の応用
N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, N-1,2-benzisoxazol-3-yl-2-(4-chlorophenoxy)acetamide has been studied for its ability to modulate immune responses and its potential as an immunotherapy agent.
特性
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-10-5-7-11(8-6-10)20-9-14(19)17-15-12-3-1-2-4-13(12)21-18-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSBZQPGMJJDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)



![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
![N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)

![2-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5830656.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
